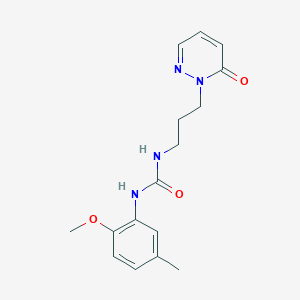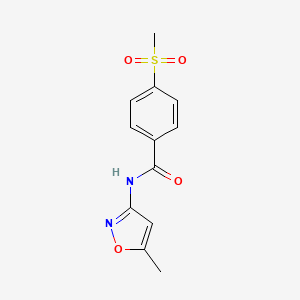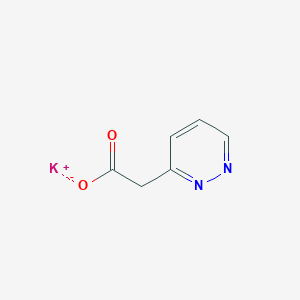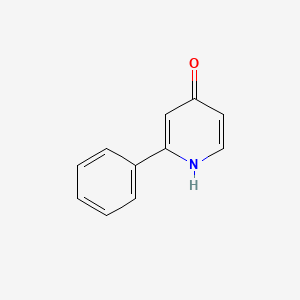
2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, also known as DTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Antimicrobial and Hemolytic Activity : Research indicates that 2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide derivatives exhibit significant antimicrobial activities. For example, a study synthesized various derivatives and found them effective against a range of microbial species, with certain compounds showing potent activities and low toxicity (Gul et al., 2017).
Enzyme Inhibition : Compounds in this category have been studied for their potential to inhibit enzymes. One study synthesized a series of derivatives and evaluated them for inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. The compounds demonstrated significant activity, particularly against acetylcholinesterase (Rehman et al., 2013).
α-Glucosidase Inhibitory Potential : Another study synthesized N-aryl/aralkyl derivatives and evaluated their inhibitory potential against α-glucosidase. The compounds showed promising inhibition, suggesting potential applications in managing conditions like diabetes (Iftikhar et al., 2019).
Anticancer Screening : Certain derivatives have been investigated for their anticancer properties. One study synthesized imidazothiadiazole analogs and evaluated their cytotoxic activities against various cancer cell lines, demonstrating significant potential as anticancer agents (Abu-Melha, 2021).
Antioxidant Properties : Some studies have explored the antioxidant properties of these compounds. For instance, novel derivatives were synthesized and evaluated for their antioxidant activity, showing promising results in scavenging free radicals (Lelyukh et al., 2021).
Anti-inflammatory and Anti-thrombotic Activities : There has been research on the anti-inflammatory and anti-thrombotic activities of 1,3,4-oxadiazole derivatives. A study evaluated the in-vitro and in-vivo anti-inflammatory activity of these compounds, alongside molecular docking studies to assess their potential as pharmaceutical products for treating inflammation-related conditions (Basra et al., 2019).
特性
IUPAC Name |
2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-9-3-4-11(7-10(9)2)13-18-19-15(21-13)23-8-12(20)17-14-16-5-6-22-14/h3-7H,8H2,1-2H3,(H,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOWTNWRULITBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol](/img/structure/B2378474.png)


![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2378477.png)
![4-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether](/img/structure/B2378479.png)
![1'-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2378481.png)
![1-(4-Bromophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2378482.png)


![(Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2378488.png)
![N-([2,3'-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide](/img/structure/B2378489.png)
![N-(4-bromo-3-methylphenyl)-N'-[2-(1-propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]urea](/img/structure/B2378493.png)
![6-(3-(Trifluoromethyl)benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2378495.png)